Cas no 1695823-27-8 (3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol)

3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol
- 1695823-27-8
- EN300-1967027
- 3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol
-
- インチ: 1S/C12H15ClFNO/c13-10-2-3-11(14)9(6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2
- InChIKey: MEDYVQGNTQEPDS-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=C1)CC1(CNCCC1)O)F
計算された属性
- せいみつぶんしりょう: 243.0826200g/mol
- どういたいしつりょう: 243.0826200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967027-2.5g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1967027-5.0g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 5g |
$2858.0 | 2023-05-25 | ||
Enamine | EN300-1967027-0.05g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-1967027-1g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-1967027-0.25g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1967027-0.1g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1967027-1.0g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 1g |
$986.0 | 2023-05-25 | ||
Enamine | EN300-1967027-5g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 5g |
$2235.0 | 2023-09-16 | ||
Enamine | EN300-1967027-10g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 10g |
$3315.0 | 2023-09-16 | ||
Enamine | EN300-1967027-0.5g |
3-[(5-chloro-2-fluorophenyl)methyl]piperidin-3-ol |
1695823-27-8 | 0.5g |
$739.0 | 2023-09-16 |
3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
3-(5-chloro-2-fluorophenyl)methylpiperidin-3-olに関する追加情報
Introduction to 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol (CAS No. 1695823-27-8)
3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1695823-27-8, belongs to the class of piperidine derivatives, which are widely recognized for their role in the development of various therapeutic agents. The presence of both chloro and fluoro substituents in its aromatic ring enhances its potential as a key intermediate in the synthesis of biologically active molecules.
The molecular structure of 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol consists of a piperidine ring substituted with a methyl group at the 3-position and an aromatic ring at the 5-position, which is further modified with both chloro and fluoro atoms. This specific arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for further chemical modifications and functionalization. The compound's solubility profile and stability under various conditions have been extensively studied, providing insights into its potential applications in drug formulation and delivery systems.
In recent years, there has been a growing interest in exploring the pharmacological properties of piperidine derivatives, particularly those with halogenated aromatic rings. Studies have demonstrated that such compounds often exhibit potent interactions with biological targets, including enzymes and receptors involved in critical metabolic pathways. The halogen atoms in 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol not only enhance its binding affinity but also influence its metabolic fate, which are crucial factors in drug design.
One of the most compelling aspects of this compound is its potential role as a building block for the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop molecules with improved pharmacokinetic profiles and reduced side effects. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antiviral, and anticancer properties. The versatility of 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol lies in its ability to be modified at multiple positions, allowing chemists to tailor its properties for specific therapeutic applications.
The synthesis of 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the halogenated aromatic precursor, followed by nucleophilic substitution reactions to introduce the piperidine moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies not only showcase the ingenuity of modern chemical methodology but also underscore the importance of precision in pharmaceutical manufacturing.
From a computational chemistry perspective, 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the compound's binding modes and affinity for various receptors. The integration of experimental data with computational predictions has enabled researchers to refine their understanding of how this molecule interacts at the molecular level, paving the way for more targeted drug development.
The impact of 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol extends beyond academic research; it has significant implications for industrial applications as well. Pharmaceutical companies are increasingly investing in libraries of halogenated piperidine derivatives to screen for new drug candidates. The compound's unique properties make it an attractive starting point for generating novel molecules that could address unmet medical needs. As such, it represents a cornerstone in the ongoing effort to develop safer and more effective treatments.
In conclusion, 3-(5-chloro-2-fluorophenyl)methylpiperidin-3-ol (CAS No. 1695823-27-8) is a multifaceted compound with broad applications in pharmaceutical chemistry. Its structural features, synthetic accessibility, and potential biological activity make it a compelling subject of study and a valuable resource for drug discovery efforts. As research continues to uncover new ways to utilize this molecule, it is poised to play an even greater role in shaping the future of medicinal chemistry.
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